molecular formula C16H18N4O3 B570337 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox CAS No. 1257939-97-1

2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox

Cat. No. B570337
CAS RN: 1257939-97-1
M. Wt: 314.345
InChI Key: BIIMSKZGFKYKSH-UHFFFAOYSA-N
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Description

2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox' involves the condensation of two key starting materials, followed by a series of functional group transformations and cyclization reactions to form the final product.", "Starting Materials": [ "2,3,7,9-Tetramethyl-1,5,6,8-tetraoxo-2,3,4,5,6,7,8,9-octahydropyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazepin-10-yl acetate", "Methylamine" ], "Reaction": [ "Step 1: Condensation of 2,3,7,9-Tetramethyl-1,5,6,8-tetraoxo-2,3,4,5,6,7,8,9-octahydropyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazepin-10-yl acetate with methylamine to form the corresponding amide intermediate.", "Step 2: Reduction of the carbonyl group in the amide intermediate to the corresponding alcohol using sodium borohydride.", "Step 3: Protection of the alcohol group with tert-butyldimethylsilyl chloride.", "Step 4: Conversion of the amide group to a nitrile group using thionyl chloride.", "Step 5: Cyclization of the nitrile group with the protected alcohol group to form the pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin ring using trifluoroacetic acid.", "Step 6: Removal of the tert-butyldimethylsilyl protecting group with tetra-n-butylammonium fluoride.", "Step 7: Oxidation of the secondary alcohol to the corresponding ketone using Jones reagent.", "Step 8: Deprotection of the pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin ring with hydrochloric acid to yield the final product '2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox'." ] }

CAS RN

1257939-97-1

Product Name

2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox

Molecular Formula

C16H18N4O3

Molecular Weight

314.345

InChI

InChI=1S/C16H18N4O3/c1-15(2)8-5-10-11(6-9(8)16(3,4)20(15)22)23-12-7-17-14(21)19-13(12)18-10/h5-7,22H,1-4H3,(H2,17,18,19,21)

InChI Key

BIIMSKZGFKYKSH-UHFFFAOYSA-N

SMILES

CC1(C2=CC3=C(C=C2C(N1O)(C)C)OC4=C(N3)NC(=O)N=C4)C

Origin of Product

United States

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